N-(Tetrahydrofuran-2-ylmethyl)glycinamide: Structural Properties, Synthesis Protocols, and Applications in Drug Discovery
Executive Summary In the highly specialized field of targeted drug discovery, the selection of bifunctional building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. N-(tetrahydrofuran-2...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the highly specialized field of targeted drug discovery, the selection of bifunctional building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. N-(tetrahydrofuran-2-ylmethyl)glycinamide is a highly versatile, polar aliphatic scaffold utilized extensively in high-throughput screening (HTS) libraries and the synthesis of kinase inhibitors. While its exact Chemical Abstracts Service (CAS) registry number is often unassigned in bulk public registries—frequently tracked instead via proprietary vendor IDs (e.g., Enamine catalog codes)[1]—its structural derivatives are heavily documented in patent literature for oncology and neuroinflammatory applications.
This whitepaper provides an in-depth technical analysis of the compound's structural rationale, a self-validating synthesis protocol, and its mechanistic role in modern pharmacology.
Chemical Identity & Structural Rationale
The utility of N-(tetrahydrofuran-2-ylmethyl)glycinamide lies in its dual-functional nature. The molecule features a saturated oxygen heterocycle (tetrahydrofuran) tethered to a primary amide via a flexible glycine linker.
Structural Advantages in Medicinal Chemistry:
Hinge-Binding Capability: The glycinamide moiety provides a flexible, dual hydrogen-bond donor/acceptor system. This is critical for anchoring inhibitors into the ATP-binding pocket (hinge region) of kinases[2].
Solubility & Bioavailability: The tetrahydrofuran (THF) ring introduces a polar surface area that significantly enhances aqueous solubility compared to carbocyclic analogs, improving the overall oral bioavailability of the final drug candidate[3].
Table 1: Physicochemical Properties
Parameter
Specification
Chemical Name
N-(tetrahydrofuran-2-ylmethyl)glycinamide
Molecular Formula
C7H14N2O2
Molecular Weight
158.20 g/mol
CAS Registry Number
Proprietary / Unassigned in bulk registries
Hydrogen Bond Donors
2
Hydrogen Bond Acceptors
3
Topological Polar Surface Area (TPSA)
52.3 Ų
Rotatable Bonds
4
Pharmacological Applications in Kinase Inhibition
Derivatives of N-(tetrahydrofuran-2-ylmethyl)glycinamide have been successfully deployed as core structural motifs in the development of highly selective kinase inhibitors. Notably, this scaffold has been integrated into molecules targeting the MEK and Akt signaling pathways, which are notoriously hyperactivated in various proliferative diseases (e.g., ovarian, pancreatic, and breast cancers)[2][4].
By functionalizing the secondary amine of the glycinamide core, researchers can synthesize bulky, multi-cyclic inhibitors. For instance, details the use of related azetidine and glycinamide derivatives as potent MEK inhibitors[4], while highlights similar amine-substituted moieties in fused naphthyridine derivatives to selectively inhibit Akt isoforms[2].
Fig 2: Dual MEK/Akt pathway inhibition by glycinamide-derived targeted therapeutics.
Self-Validating Synthesis Protocol
To ensure high scientific integrity and reproducibility, the following protocol describes an optimized nucleophilic substitution (
) approach to synthesize the core scaffold. This protocol is designed as a self-validating system , meaning analytical checkpoints are built directly into the workflow to confirm causality and product formation at each stage.
Fig 1: SN2 synthesis workflow for N-(tetrahydrofuran-2-ylmethyl)glycinamide.
Table 2: Reaction Optimization Matrix
Solvent
Base
Temp (°C)
Yield (%)
Causality / Observation
DCM
TEA
25
< 20%
Insufficient thermal energy for displacement.
DMF
K₂CO₃
80
45%
Side reactions (e.g., di-alkylation) due to excessive heat.
MeCN
DIPEA
65
> 85%
Optimal balance of solubility, basicity, and thermal control.
Step-by-Step Methodology
Step 1: Reagent Preparation
Action: Dissolve 1.0 equivalent of tetrahydrofurfurylamine in anhydrous acetonitrile (MeCN) at a concentration of 0.5 M.
Causality: MeCN is selected because its polar aprotic nature enhances the nucleophilicity of the primary amine while maintaining the solubility of the highly polar reagents. Anhydrous conditions are strictly maintained to prevent the competitive hydrolysis of the electrophile[3].
Step 2: Base Addition
Action: Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) to the stirring solution.
Causality: As the
reaction proceeds, hydrochloric acid (HCl) is generated. DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge this HCl, preventing the starting amine from becoming protonated (and thus nucleophilically inactive).
Step 3: Electrophile Introduction
Action: Cool the reaction mixture to 0°C. Add 1.1 equivalents of 2-chloroacetamide dropwise over 15 minutes. Once added, affix a reflux condenser and heat the reaction to 65°C for 12 hours.
Causality: Initial cooling controls the exothermic nature of the addition and minimizes the risk of di-alkylation. Subsequent heating to 65°C is required to overcome the activation energy barrier for the displacement of the secondary chloride ion.
Step 4: Self-Validating Workup & Isolation
Action: Monitor the reaction via Thin-Layer Chromatography (TLC) using a DCM:MeOH (9:1) solvent system. The reaction is deemed complete when the ninhydrin-active spot corresponding to the primary amine is consumed. Quench the reaction with deionized water and extract with ethyl acetate (3 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Validation Checkpoint: Perform Liquid Chromatography-Mass Spectrometry (LC-MS). The protocol is validated if the chromatogram shows a dominant peak with a mass-to-charge ratio (
) of 159.2 [M+H]⁺ , confirming the successful formation of N-(tetrahydrofuran-2-ylmethyl)glycinamide.
References
Title: Azetidines as MEK inhibitors for the treatment of proliferative diseases (US7803839B2)
Title: Fused Naphthyridine Derivatives as Akt Inhibitors (WO2010104933A1)
Physicochemical Characterization, Synthesis, and Application of 2-Amino-N-(tetrahydrofurfuryl)acetamide in Drug Discovery
Executive Summary 2-Amino-N-(tetrahydrofurfuryl)acetamide (IUPAC: 2-amino-N-(tetrahydrofuran-2-ylmethyl)acetamide) is a highly versatile aliphatic-cyclic amide building block. With a precisely calculated molecular weight...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Amino-N-(tetrahydrofurfuryl)acetamide (IUPAC: 2-amino-N-(tetrahydrofuran-2-ylmethyl)acetamide) is a highly versatile aliphatic-cyclic amide building block. With a precisely calculated molecular weight of 158.20 g/mol , this compound integrates a primary amine, a secondary amide linkage, and a lipophilic tetrahydrofurfuryl ring. It serves as a critical structural motif in the design of central nervous system (CNS) therapeutics, peptidomimetics, and the generation of high-throughput screening (HTS) libraries.
This technical whitepaper outlines the physicochemical properties, a self-validating synthetic methodology, mass spectrometric characterization, and the mechanistic rationale for its use in medicinal chemistry.
Physicochemical Profiling & Structural Analysis
The structural architecture of 2-amino-N-(tetrahydrofurfuryl)acetamide consists of a glycinamide core that is
-substituted with a tetrahydrofuran-2-ylmethyl group. The exact calculation of its molecular weight is foundational for downstream analytical validation and stoichiometric calculations during synthesis.
The synthesis of 2-amino-N-(tetrahydrofurfuryl)acetamide relies on standard peptide coupling methodologies [1]. To prevent the unwanted self-polymerization of the primary amine during amide bond formation, a tert-butyloxycarbonyl (Boc) protecting group strategy must be employed.
Step-by-Step Experimental Workflow
Amide Coupling (Activation):
Dissolve 1.0 equivalent of Boc-Glycine (C₇H₁₃NO₄) and 1.1 equivalents of tetrahydrofurfurylamine (C₅H₁₁NO) in anhydrous dichloromethane (DCM). Add 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.2 equivalents of Hydroxybenzotriazole (HOBt).
Causality: HOBt is critical here; it suppresses side reactions (like
-acylurea formation) by rapidly reacting with the -acylisourea intermediate to generate a highly reactive, yet stable, active ester.
Reaction & Workup:
Introduce 2.0 equivalents of
-Diisopropylethylamine (DIPEA) to maintain basicity and drive the nucleophilic attack. Stir at room temperature for 12 hours. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine to remove water-soluble byproducts (such as the urea derivative of EDC). Evaporate to yield the Boc-protected intermediate (C₁₂H₂₂N₂O₄, MW: 258.31 g/mol ).
Deprotection (Cleavage):
Treat the intermediate with a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM for 2 hours at room temperature.
Causality: TFA selectively protonates and cleaves the Boc group. The reaction is entropically driven to completion by the irreversible release of isobutylene and CO₂ gas.
Purification:
Concentrate under reduced pressure. The resulting TFA salt is neutralized with a basic ion-exchange resin (or washed with aqueous NaOH and extracted into ethyl acetate) to yield the pure free base (MW: 158.20 g/mol ).
Step-by-step synthetic workflow for 2-amino-N-(tetrahydrofurfuryl)acetamide.
Analytical Characterization & Quality Control
Validating the 158.20 g/mol molecular weight requires high-resolution mass spectrometry (HRMS) [2]. Under positive electrospray ionization (ESI+), the compound readily protonates at the primary amine, yielding a distinctive molecular ion [M+H]⁺ at m/z 159.1 .
The fragmentation pattern in tandem mass spectrometry (MS/MS) provides a self-validating structural fingerprint. Because the molecule contains distinct functional zones, collision-induced dissociation (CID) yields predictable fragments:
m/z 142.1: Loss of ammonia (-17 Da) from the primary amine terminus.
m/z 85.1: Cleavage of the amide bond, yielding the highly stable tetrahydrofurfuryl methyl cation.
m/z 30.0: Alpha-cleavage generating the immonium ion of the glycine moiety.
Proposed ESI-MS fragmentation pathway for the m/z 159.1 molecular ion.
Applications in Medicinal Chemistry
The incorporation of the tetrahydrofurfuryl moiety into the glycinamide backbone serves a highly specific pharmacokinetic purpose. The cyclic ether acts as a bioisostere for aliphatic alcohols and ethers.
By utilizing 2-amino-N-(tetrahydrofurfuryl)acetamide as a linker or pharmacophore, drug developers can significantly enhance the lipophilicity of a drug candidate without violating Lipinski's Rule of Five. The oxygen atom in the tetrahydrofuran ring maintains hydrogen-bond accepting capabilities, which ensures adequate aqueous solubility, while the cyclic aliphatic nature facilitates blood-brain barrier (BBB) permeation. Consequently, this 158.20 g/mol building block is frequently appended to heterocyclic cores (e.g., pyrroloquinoxalines) to synthesize targeted kinase inhibitors and neuroactive receptor modulators.
References
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, American Chemical Society. URL:[Link]
Gross, J. H. (2017). "Mass Spectrometry: A Textbook" (3rd Edition). Springer. URL:[Link]
Foundational
Technical Guide: Properties, Stability, and Synthesis of Tetrahydrofurfuryl Glycinamide
This technical guide provides an in-depth analysis of Tetrahydrofurfuryl Glycinamide (specifically identified as -(tetrahydrofuran-2-ylmethyl)glycinamide ), a specialized chemical intermediate used in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth analysis of Tetrahydrofurfuryl Glycinamide (specifically identified as
-(tetrahydrofuran-2-ylmethyl)glycinamide ), a specialized chemical intermediate used in medicinal chemistry and peptide synthesis.
Executive Summary
Tetrahydrofurfuryl glycinamide represents a class of amino-amide linkers characterized by a tetrahydrofuran (THF) ring coupled to a glycinamide backbone. While not a standalone commercial drug, this molecule serves as a critical chiral building block and solubility-enhancing linker in the development of peptidomimetics, kinase inhibitors, and fragment-based drug discovery (FBDD) campaigns.
Its structural utility lies in the tetrahydrofurfuryl group , which mimics the ribose ring in nucleoside analogs while providing improved metabolic stability compared to furan derivatives. This guide details its physicochemical properties, stability profile, and synthetic pathways.
Chemical Identity & Structural Analysis[1][2][3]
Nomenclature and Structure
The precise chemical name for the structure commonly referred to as "tetrahydrofurfuryl glycinamide" is 2-amino-
-[(tetrahydrofuran-2-yl)methyl]acetamide .
IUPAC Name: 2-amino-
-[(oxolan-2-yl)methyl]acetamide
Molecular Formula:
Molecular Weight: 158.20 g/mol
Chirality: The molecule possesses one chiral center at the C2 position of the tetrahydrofuran ring, existing as
- and -enantiomers or a racemic mixture.
Physicochemical Properties (Predicted)
The following data are derived from structural analysis and quantitative structure-property relationship (QSPR) models for amide-ether conjugates.
Property
Value / Range
Significance
LogP (Octanol/Water)
-0.8 to -0.3
Highly hydrophilic; excellent for improving aqueous solubility of lipophilic drugs.
pKa (Amine)
8.0 – 8.2
Typical for primary -amino amides; protonated at physiological pH.
pKa (Amide)
> 15
The amide nitrogen is non-basic and neutral under biological conditions.
Water Solubility
Very High (>100 mg/mL)
Driven by the primary amine, amide H-bonds, and ether oxygen acceptor.
Topological Polar Surface Area (TPSA)
~68 Ų
Favorable for membrane permeability (Rule of 5 compliant).
Boiling Point
Decomposes >200°C
High boiling point due to intermolecular hydrogen bonding.
Synthesis & Manufacturing Protocols
The synthesis of tetrahydrofurfuryl glycinamide follows a standard peptide coupling protocol, reacting tetrahydrofurfurylamine (THFA) with a protected glycine derivative.
Reaction Pathway (DOT Diagram)
The following diagram illustrates the convergent synthesis using Boc-Glycine and Tetrahydrofurfurylamine.
Caption: Step-wise synthesis of tetrahydrofurfuryl glycinamide via carbodiimide coupling.
Detailed Protocol
Step 1: Amide Coupling
Reagents: Dissolve
-Boc-Glycine (1.0 eq) in anhydrous Dichloromethane (DCM) or DMF.
Activation: Add EDC·HCl (1.1 eq) and HOBt (1.1 eq) at 0°C. Stir for 15 minutes to form the active ester.
Addition: Add Tetrahydrofurfurylamine (1.0 eq) and DIPEA (2.0 eq).
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC or LC-MS.
Workup: Wash with 1M citric acid, saturated
, and brine. Dry over and concentrate.
Step 2: Deprotection
Acidolysis: Treat the intermediate with 4M HCl in Dioxane or 20% TFA in DCM for 1 hour.
Isolation: Evaporate solvent. The product is typically isolated as the hydrochloride or trifluoroacetate salt, which is a hygroscopic white solid.
Stability Profile
Understanding the stability of tetrahydrofurfuryl glycinamide is critical for its handling and storage. It possesses three distinct zones of reactivity: the ether ring , the amide bond , and the primary amine .
Stability Logic Diagram
Caption: Primary degradation pathways affecting the shelf-life of tetrahydrofurfuryl glycinamide.
Critical Stability Factors
A. Peroxide Formation (High Risk)
The tetrahydrofuran (THF) moiety is an ether with an alpha-hydrogen at the C2 position. This site is highly susceptible to auto-oxidation upon exposure to atmospheric oxygen and light, forming potentially explosive hydroperoxides.
Mitigation: Store under inert gas (Nitrogen/Argon).
Stabilizers: Commercial preparations often require antioxidants like BHT (Butylated hydroxytoluene) if stored in solution.
Testing: Regularly test for peroxides using starch-iodide paper before heating or distilling.
B. Amide Hydrolysis
The amide bond connecting the glycine and the tetrahydrofurfuryl group is generally stable at neutral pH (4.0–8.0).
Base Lability: Rapid hydrolysis occurs above pH 10.0, especially at elevated temperatures.
C. Diketopiperazine (DKP) Formation
As a glycine derivative, the free base form of the molecule can undergo intermolecular cyclization to form diketopiperazines (cyclic dimers) if left in solution at basic pH for extended periods.
Storage Form: Store as the HCl salt (solid) to prevent this reaction.
Applications in Drug Development[4][5][6][7]
Fragment-Based Drug Discovery (FBDD)
Tetrahydrofurfuryl glycinamide serves as an ideal "fragment" due to its low molecular weight (<200 Da) and specific binding features:
H-Bond Donor: Primary amine and amide NH.
H-Bond Acceptor: Ether oxygen and amide carbonyl.
Vector: The flexible linker allows the THF ring to probe hydrophobic pockets in enzymes (e.g., Kinases, Proteases).
Solubility Enhancer (Pro-moiety)
In prodrug design, attaching a tetrahydrofurfuryl glycinamide moiety to a lipophilic drug can significantly increase water solubility. The ether oxygen acts as a weak Lewis base, interacting with water molecules without introducing a permanent charge.
Disambiguation: Relation to Purine Biosynthesis
Researchers must distinguish this chemical from Glycinamide Ribonucleotide (GAR) , an intermediate in de novo purine biosynthesis.
GAR: Contains a ribose-phosphate group.
Tetrahydrofurfuryl Glycinamide: Contains a simple tetrahydrofuran ring.
Note: While they share the "glycinamide" core, they are distinct entities. However, tetrahydrofurfuryl analogs are sometimes used as metabolic probes or inhibitors for enzymes that process folate/GAR, such as GAR Transformylase , by mimicking the tetrahydrofolate cofactor structure.
Myers, A. G., et al. (1999). "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society.
BenchChem. "A Comparative Guide to Boc-Glycine Synthesis Protocols."
Google Patents. "US8497284B2 - C-met modulators and method of use." (Demonstrates use of glycinamide linkers in kinase inhibitors).
ChemicalBook. "Tetrahydrofurfuryl alcohol Properties and Stability."
Exploratory
Novel Glycinamide Derivatives with Tetrahydrofuran Rings: A Guide to Synthesis, Evaluation, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The convergence of privileged scaffolds in medicinal chemistry presents a promising avenue for the discovery of novel t...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The convergence of privileged scaffolds in medicinal chemistry presents a promising avenue for the discovery of novel therapeutics with enhanced efficacy and unique pharmacological profiles. This guide explores the rationale, design, and potential applications of a new class of compounds: glycinamide derivatives featuring a tetrahydrofuran (THF) ring. The glycinamide core is a well-established pharmacophore found in a range of bioactive agents, while the tetrahydrofuran moiety is a key structural component in numerous FDA-approved drugs, valued for its ability to modulate physicochemical properties and engage in specific receptor interactions.[1][2] This document provides a comprehensive framework for the synthesis of these hybrid molecules, outlines strategies for their biological evaluation against relevant therapeutic targets, and discusses potential structure-activity relationships (SAR) to guide future optimization efforts. Detailed experimental protocols and workflow visualizations are included to provide a practical foundation for researchers entering this innovative area of drug discovery.
Chapter 1: Introduction to the Core Scaffolds
The Glycinamide Scaffold: A Versatile Tool in Medicinal Chemistry
Glycinamide, the amide of the simplest amino acid, glycine, serves as a fundamental building block for a variety of therapeutic agents. Its derivatives have been investigated for a wide range of biological activities. Notably, lipophilic derivatives of glycinamide have demonstrated significant anticonvulsant activity in animal models, a property attributed to their improved pharmacokinetic and pharmacodynamic profiles compared to glycine itself.[3] This has led to the development of glycinamide conjugates of established drugs, such as valproic acid, in the search for new antiepileptic agents with potentially improved safety and efficacy.[4][5]
Beyond the central nervous system, glycinamide derivatives have been identified as potent inhibitors of Vascular Adhesion Protein-1 (VAP-1), a key enzyme involved in inflammatory processes.[6][7] This makes them promising candidates for treating inflammatory-related diseases, including diabetic microvascular complications.[7] Further research has shown their potential as dipeptidyl peptidase 4 (DPP-4) inhibitors for the management of type 2 diabetes.[8] The chemical tractability of the glycinamide structure allows for systematic modifications to explore structure-activity relationships, making it an attractive scaffold for targeted drug design.[6]
The Tetrahydrofuran Ring: A Privileged Motif in Drug Discovery
The tetrahydrofuran (THF) ring is a five-membered cyclic ether that is a prominent feature in a significant number of natural products and synthetic pharmaceuticals.[1][2] Its prevalence stems from its unique combination of properties. The THF ring is relatively stable, yet its oxygen atom can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets.[9] Its non-planar, flexible conformation allows it to serve as a versatile scaffold, orienting substituents in specific three-dimensional arrangements.
The U.S. Food and Drug Administration (FDA) has approved at least 13 drugs containing a THF moiety for a variety of clinical applications, including the antiviral agent Darunavir and the antihypertensive drug Terazosin.[1][2][10] The incorporation of a THF ring can improve a molecule's metabolic stability, solubility, and pharmacokinetic profile.[1] The synthesis of substituted tetrahydrofurans is an active area of research, with various methods developed for their stereoselective construction.[11]
Rationale for the Design of Novel Glycinamide-Tetrahydrofuran Hybrids
The strategic combination of the glycinamide scaffold and the tetrahydrofuran ring offers a compelling opportunity to create novel chemical entities with unique therapeutic potential. The primary rationale is based on the principle of molecular hybridization, where two distinct pharmacophores are merged to produce a new molecule with potentially synergistic or additive effects.
We hypothesize that incorporating a THF ring into a glycinamide derivative could:
Enhance CNS Penetration: The lipophilicity and hydrogen bonding capacity of the THF moiety could improve the ability of glycinamide derivatives to cross the blood-brain barrier, enhancing their potential as anticonvulsants or for other CNS targets.
Modulate Receptor Binding: The defined stereochemistry of a substituted THF ring can introduce conformational constraints, leading to higher binding affinity and selectivity for specific targets like VAP-1 or DPP-4.
Improve Pharmacokinetic Properties: The THF ring can influence metabolic stability and solubility, leading to improved oral bioavailability and duration of action.[1]
Explore New Chemical Space: The combination creates a novel scaffold that can be decorated with various substituents to probe new structure-activity relationships and potentially identify first-in-class inhibitors for various targets.
Chapter 2: Design and Synthesis Strategy
Retrosynthetic Analysis of the Target Scaffold
The core structure of a glycinamide derivative with a tetrahydrofuran ring can be disconnected through the central amide bond. This retrosynthetic approach suggests a convergent synthesis where a suitable tetrahydrofuran-containing amine is coupled with a protected glycine derivative.
Caption: Retrosynthetic analysis of the target hybrid molecule.
Proposed Synthetic Pathway
A general and flexible synthetic route involves the coupling of a commercially available or synthesized tetrahydrofuran amine with an N-protected glycine, followed by deprotection if necessary. The choice of protecting group (e.g., Boc, Cbz) and coupling agent (e.g., DCC, HATU) can be optimized based on the specific substrates.
Caption: Proposed workflow for the synthesis of a target compound.
Detailed Experimental Protocol: Synthesis of N-((tetrahydrofuran-3-yl)methyl)glycinamide
Causality: This protocol uses HATU as a coupling agent, which is known for its high efficiency and low rate of racemization, making it superior to many carbodiimide-based reagents for sensitive substrates. Dichloromethane (DCM) is used as the solvent for the deprotection step due to its ability to dissolve the protected intermediate and its volatility, which simplifies product isolation. Trifluoroacetic acid (TFA) is a standard reagent for the clean and rapid removal of the Boc protecting group.
To a round-bottom flask under a nitrogen atmosphere, add Boc-Gly-OH (1.0 eq), (Tetrahydrofuran-3-yl)methanamine (1.1 eq), and HATU (1.2 eq).
Dissolve the solids in anhydrous DMF.
Cool the mixture to 0 °C using an ice bath.
Add DIPEA (2.5 eq) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, dilute the reaction mixture with EtOAc.
Wash the organic layer sequentially with saturated NaHCO₃ (2x) and brine (1x).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the protected intermediate, tert-butyl (2-oxo-2-(((tetrahydrofuran-3-yl)methyl)amino)ethyl)carbamate.
Part B: Deprotection
Dissolve the purified protected intermediate from Part A in anhydrous DCM.
Add TFA (10-20 eq, typically a 25-50% v/v solution in DCM) to the solution at 0 °C.
Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
Re-dissolve the residue in a minimal amount of DCM and co-evaporate with toluene (2x) to ensure complete removal of residual TFA.
The resulting TFA salt of the final product, N-((tetrahydrofuran-3-yl)methyl)glycinamide, can be used directly or further purified/converted to the free base if necessary.
Chapter 3: Proposed Therapeutic Applications and Biological Evaluation
Based on the known activities of the parent scaffolds, these novel derivatives are prime candidates for evaluation as anticonvulsants and VAP-1 inhibitors .
In Vitro and In Vivo Evaluation Strategy
A tiered approach is recommended to efficiently screen and characterize the novel compounds. This ensures that resources are focused on the most promising candidates.
Caption: Tiered screening workflow for compound evaluation.
Trustworthiness: This protocol is based on a well-established fluorometric assay that measures the hydrogen peroxide produced by VAP-1's enzymatic activity. The use of horseradish peroxidase (HRP) and a fluorogenic substrate provides a highly sensitive and reliable readout. Including a known inhibitor like PXS-4728A serves as a positive control, validating the assay's performance.
Materials:
Recombinant human VAP-1/SSAO enzyme
Benzylamine (substrate)
Horseradish peroxidase (HRP)
Amplex® Red reagent (or similar fluorogenic probe)
Phosphate-buffered saline (PBS), pH 7.4
Test compounds dissolved in DMSO
Known VAP-1 inhibitor (e.g., PXS-4728A) for positive control
96-well black microplates
Step-by-Step Procedure:
Prepare a stock solution of the test compounds in DMSO. Create a series of dilutions in PBS to achieve final desired concentrations (e.g., from 1 nM to 100 µM). Ensure the final DMSO concentration in the assay is ≤1%.
In each well of the 96-well plate, add 50 µL of PBS containing the test compound at 2x the final concentration. Include wells for "no inhibitor" (vehicle control) and "positive control" (known inhibitor).
Add 25 µL of recombinant human VAP-1 enzyme solution (at 4x final concentration) to each well.
Pre-incubate the plate at 37 °C for 15 minutes.
Prepare a 4x reaction mixture containing benzylamine, HRP, and Amplex Red in PBS.
Initiate the reaction by adding 25 µL of the reaction mixture to each well.
Immediately place the plate in a fluorescence plate reader pre-heated to 37 °C.
Measure the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm) every 2 minutes for 30-60 minutes.
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
Determine the percent inhibition for each compound concentration relative to the vehicle control.
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
Expertise & Experience: The MES test is a gold-standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures. The choice of corneal electrodes and a specific current (e.g., 50 mA) is a standard parameter that reliably induces the hindlimb tonic extension endpoint. Administering the compound intraperitoneally (i.p.) is a common route for initial screening due to its reliability and faster absorption compared to oral administration.
Animals:
Male Swiss-Webster mice (or similar strain), 20-25 g.
Materials:
Electroshock apparatus with corneal electrodes.
Test compounds formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).
Vehicle control.
Positive control (e.g., Phenytoin).
Step-by-Step Procedure:
Acclimatize animals to the laboratory environment for at least 3 days prior to testing.
Fast animals overnight with free access to water.
On the day of the experiment, weigh the animals and divide them into groups (n=6-8 per group), including a vehicle control group, a positive control group, and test compound groups.
Administer the test compound or vehicle intraperitoneally (i.p.) at a predetermined screening dose (e.g., 30, 100, 300 mg/kg).
At the time of predicted peak effect (e.g., 30-60 minutes post-injection), apply a drop of anesthetic/electrolyte solution to the corneal electrodes.
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via the corneal electrodes.
Observe the animal for the presence or absence of a hindlimb tonic extension seizure. Protection is defined as the complete absence of this endpoint.
Record the number of animals protected in each group.
For active compounds, conduct a dose-response study with multiple dose levels to determine the median effective dose (ED₅₀) using probit analysis.
Chapter 4: Structure-Activity Relationship (SAR) Insights and Future Directions
Key Structural Modifications and Predicted Impact
Systematic modification of the core scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties. The following table outlines key areas for SAR exploration.
Modification Site
Proposed Substituents
Predicted Impact & Rationale
THF Ring Position
C2 vs. C3 substitution
Altering the vector and distance between the glycinamide and potential interacting groups on the THF ring can significantly impact binding affinity.
THF Ring Substituents
Small alkyl, fluoro, hydroxyl groups
Introducing substituents can probe specific interactions within a binding pocket and modulate lipophilicity and metabolic stability. A hydroxyl group could act as a hydrogen bond donor/acceptor.[9]
Glycinamide N-terminus
Alkyl, aryl, heterocyclic groups
Modifying the terminal amine can alter basicity and lipophilicity, impacting cell permeability and target engagement, as seen in other glycinamide series.[6][7]
Stereochemistry
(R)- vs. (S)- isomers of substituted THF
Biological targets are chiral; separating and testing individual stereoisomers is critical to identify the more active eutomer and improve the therapeutic index.
Concluding Remarks and Future Outlook
The fusion of the glycinamide and tetrahydrofuran scaffolds represents a logical and promising strategy in the quest for novel therapeutic agents. The synthetic accessibility of these compounds, combined with the clear potential for activity against CNS and inflammatory targets, provides a strong foundation for a successful drug discovery program. The protocols and strategies outlined in this guide offer a comprehensive starting point for researchers to synthesize, evaluate, and optimize this exciting new class of molecules. Future work should focus on building a diverse library of analogs to establish robust SAR, followed by in-depth pharmacokinetic and in vivo efficacy studies for the most promising lead candidates.
References
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Pessah, N., Yagen, B., et al. (2011). Design and pharmacological activity of glycinamide and N-methoxy amide derivatives of analogs and constitutional isomers of valproic acid. Epilepsy & Behavior, 22(3), 421-429. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9cPmPYiWjm0ntRr4g2JxLihB1Ip6z7jcSF54G9fi6xg3zBg0t1If2MaFDntVD0DKCDylNXtSPmJQglEQW2ZgpOkAFUpPagKUrKS-BP2wZDHOrtLGE2jbH6YH-Q47V7EOFs2xLjqVOHhcZVz1-luVW51WXGhP0bbDLhcsW0L_yvu69YB8YGz3Fm05LWT6X8rWWGZOaYvAvHju5KrZeRu-5oub-HlHXv0WxLKXB8_tF4DvO734XkkCBvK0boj_2f6SA5_1bjEb6YZnV]
Yamaki, N., et al. (2017). Synthesis and structure activity relationships of glycine amide derivatives as novel Vascular Adhesion Protein-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(1), 135-140. [https://www.researchgate.net/publication/310464670_Synthesis_and_structure_activity_relationships_of_glycine_amide_derivatives_as_novel_Vascular_Adhesion_Protein-1_inhibitors]
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Strieth-Kalthoff, F., et al. (2019). Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Chemical Science, 10(33), 7752-7758. [https://pubs.rsc.org/en/content/articlelanding/2019/sc/c9sc02604e]
Wang, Y., et al. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ResearchGate. [https://www.researchgate.net/publication/392818968_Tetrahydrofuran-Containing_Pharmaceuticals_Targets_Pharmacological_Activities_and_their_SAR_Studies]
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Wang, Y., et al. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. R Discovery. [https://discovery.researcher.life/article/tetrahydrofuran-containing-pharmaceuticals-targets-pharmacological-activities-and-their-sar-studies/e8b0b8c66e2c3e1e9c5e3f3b2d1c0a5a]
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Predictive Safety Assessment and Handling Protocols for Novel Aliphatic Amides: A Technical Guide to 2-amino-N-[(oxolan-2-yl)methyl]acetamide
Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Synthesized Safety Data Sheet (SDS) Executive Summary & Rationale In modern drug discovery, the ra...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Toxicologists, and Drug Development Professionals
Document Type: In-Depth Technical Guide & Synthesized Safety Data Sheet (SDS)
Executive Summary & Rationale
In modern drug discovery, the rapid synthesis of novel bifunctional building blocks often outpaces the generation of traditional, empirically derived Safety Data Sheets (SDS). The compound 2-amino-N-[(oxolan-2-yl)methyl]acetamide (also known as N-(tetrahydrofuran-2-ylmethyl)glycinamide) represents a highly specialized intermediate, likely utilized in the synthesis of peptidomimetics or PROTAC linkers.
Because a direct commercial SDS for this specific molecule does not exist, we must employ the principles of predictive toxicology to de-risk its handling and application. As highlighted by recent advancements in pharmaceutical R&D, predictive toxicology leverages computational modeling and component-based hazard analysis to forecast toxicological behavior before costly clinical failures occur[1]. By analyzing the structural moieties of this compound—specifically the tetrahydrofuran ring and the glycinamide backbone—we can synthesize a robust, scientifically grounded safety profile and establish self-validating handling protocols.
To accurately predict the safety profile of 2-amino-N-[(oxolan-2-yl)methyl]acetamide, we must evaluate its metabolic liabilities. The central amide bond is highly susceptible to enzymatic hydrolysis in vivo. Hepatic amidases will likely cleave this molecule into two distinct constituents: Tetrahydrofurfurylamine (THFA) and Glycine .
Understanding this causality is critical: the acute toxicity of the parent compound will be heavily influenced by the localized release of THFA, which is a known irritant and flammable liquid[2]. Conversely, the glycine moiety is an endogenous amino acid and presents negligible toxicity. By utilizing in silico toxicity screening methodologies, researchers can map these structure-toxicity relationships to forecast potential adverse outcomes[3].
Caption: Putative enzymatic hydrolysis pathway of 2-amino-N-[(oxolan-2-yl)methyl]acetamide.
Synthesized Physicochemical & Safety Data
The following table summarizes the predicted quantitative data and GHS classifications derived from its constituent building blocks.
Parameter
Predicted Value / Classification
Derivation Rationale
Molecular Formula
C7H14N2O2
IUPAC structural derivation.
Molecular Weight
158.20 g/mol
Calculated from atomic mass.
Physical State
Viscous liquid or low-melting solid
Interpolated from THFA (liquid) and Glycinamide (solid)[2],.
As a Senior Application Scientist, I emphasize that protocols must be self-validating systems . You cannot simply assume a novel compound has dissolved or that an assay is functioning; you must build verification steps into the workflow.
Protocol 1: Safe Handling and Stock Solution Preparation
Objective: To safely weigh, dissolve, and verify the solubility of 2-amino-N-[(oxolan-2-yl)methyl]acetamide for in vitro assays.
Gravimetric Dispensing under Engineering Controls:
Action: Weigh the compound inside a Class II Biological Safety Cabinet (BSC) or a ventilated balance enclosure.
Causality: The compound is predicted to cause respiratory irritation (STOT SE 3)[2]. Preventing aerosolization of the powder or vapor inhalation is paramount.
Primary Dissolution (Master Stock):
Action: Dissolve the compound in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock.
Causality: DMSO disrupts the hydrogen bonding network of the amide backbone, ensuring rapid and complete solvation without initiating premature hydrolysis.
Self-Validating Step (Solubility Verification):
Action: Dilute an aliquot of the 10 mM stock to 100 µM in phosphate-buffered saline (PBS, pH 7.4). Measure the optical density at 600 nm (OD600) using a spectrophotometer.
Validation: An OD600 reading of < 0.05 confirms the absence of micro-particulate precipitation. If the OD600 is higher, the compound is aggregating, and the dosing will be inaccurate.
Protocol 2: Early De-risking via In Vitro Cytotoxicity (MTT Assay)
Because traditional safety panels are slow and costly, early in vitro validation is essential to de-risk drug discovery projects[4].
Cell Seeding & Acclimation:
Action: Seed HepG2 (human liver carcinoma) cells at 1 × 10^4 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
Causality: HepG2 cells retain basal levels of hepatic amidases, making them an ideal model to test the toxicity of the compound's hydrolysis products (THFA).
Compound Dosing:
Action: Treat cells with a concentration gradient of the compound (1 µM to 1000 µM). Ensure the final DMSO concentration in all wells (including vehicle controls) is strictly 0.1% v/v.
Viability Readout & Self-Validation (Z'-Factor):
Action: After 48 hours, add MTT reagent, incubate for 3 hours, solubilize formazan crystals, and read absorbance at 570 nm.
Validation: Calculate the Z'-factor using the vehicle control (0.1% DMSO) and a positive control (e.g., 10 µM Doxorubicin). A Z'-factor > 0.5 mathematically validates that the assay's dynamic range is robust enough to trust the IC50 data generated for the novel compound.
Predictive Toxicology Integration Workflow
To systematically evaluate novel compounds like 2-amino-N-[(oxolan-2-yl)methyl]acetamide, laboratories should adopt a tiered predictive toxicology workflow. This ensures that computational predictions are seamlessly integrated with empirical validation.
Caption: Step-by-step predictive safety assessment workflow for novel intermediates.
Conclusion
Handling novel pharmaceutical intermediates requires a proactive, scientifically rigorous approach. By utilizing predictive toxicology frameworks[1],[3], we can deduce that 2-amino-N-[(oxolan-2-yl)methyl]acetamide will likely exhibit moderate irritant properties driven by its tetrahydrofurfuryl moiety. Adhering to the self-validating protocols outlined in this guide ensures both the safety of the researcher and the integrity of the experimental data, preventing costly downstream failures in the drug development pipeline.
References
Predictive Toxicology and Safety Profiling
World BI
[Link]
Editorial: Advances and applications of predictive toxicology in knowledge discovery, risk assessment, and drug development
Frontiers in Pharmacology[Link]
Predictive Toxicology: De-risk your drug discovery early with in silico toxicity screening
Schrödinger[Link]
Oxolane-Based Peptidomimetic Building Blocks: Synthesis, Conformational Control, and Therapeutic Applications
Executive Summary The transition from native peptides to metabolically stable, high-affinity therapeutics requires the strategic introduction of conformational constraints. As a Senior Application Scientist, I have obser...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The transition from native peptides to metabolically stable, high-affinity therapeutics requires the strategic introduction of conformational constraints. As a Senior Application Scientist, I have observed that oxolane-based (tetrahydrofuran, THF) peptidomimetics represent one of the most privileged classes of building blocks in modern drug design. By replacing flexible peptide backbones with rigidified cyclic ethers, researchers can pre-organize molecular conformations, reduce entropic binding penalties, and introduce highly directional hydrogen-bond acceptors. This technical guide details the mechanistic rationale, synthetic workflows, and therapeutic applications of oxolane amino acids and furanoid sugar amino acids (SAAs).
Introduction: The Rationale for Oxolane Scaffolds
Native peptides are inherently flexible, often existing as dynamic random coils in solution. This flexibility results in a high entropic penalty upon binding to a target receptor and exposes the peptide backbone to rapid proteolytic degradation. To circumvent these limitations, the incorporation of a five-membered cyclic ether (oxolane) into a peptide backbone achieves three critical objectives:
Conformational Pre-organization: The steric bulk and ring strain of the oxolane ring restrict the
and dihedral angles of the peptide backbone, inducing stable secondary structures such as -turns and -turns.
Hydrogen-Bonding Potential: The ring oxygen serves as a highly directional hydrogen-bond acceptor, capable of interacting with target protein backbones or coordinating structural water molecules.
Metabolic Stability: The non-natural ether linkage and steric shielding protect adjacent amide bonds from enzymatic cleavage by endogenous proteases.
These properties have been spectacularly validated in the clinic, most notably in the development of HIV protease inhibitors like Darunavir, which utilizes a fused bis-tetrahydrofuran ligand to achieve picomolar target affinity .
Synthetic Methodologies for Oxolane Amino Acids
The utility of any peptidomimetic building block is dictated by its synthetic accessibility and stereochemical control. Below are two field-proven, self-validating protocols for synthesizing oxolane-based amino acids.
Synthesis of C
-Tetrasubstituted THF Amino Acids via Sulfonium Ylides
This methodology allows for the construction of highly substituted THF rings from readily available methionine derivatives . The causality behind this specific chemical choice is the dual role of the sulfonium group: it strongly activates the
-carbon for an aldol-type addition and simultaneously serves as an excellent intramolecular leaving group for subsequent ring closure.
Step-by-Step Protocol:
Sulfonium Salt Preparation: Alkylate the thioether of a protected methionine derivative using an alkyl halide (e.g., methyl iodide) to form the corresponding sulfonium salt.
Aldol-Type Addition: Dissolve the sulfonium salt (1.0 equiv) in dry acetonitrile. Cool the solution to -6 °C to prevent premature decomposition. Add a strong base (e.g., KOt-Bu, 1.2 equiv) followed by a freshly distilled aliphatic or aromatic aldehyde.
Ring Closure: The base deprotonates the
-carbon, forming an ylide that undergoes nucleophilic addition to the aldehyde. The resulting alkoxide intermediate immediately displaces the sulfonium leaving group in an intramolecular fashion, closing the oxolane ring.
Isolation: Quench the reaction with saturated aqueous
. Extract with ethyl acetate, dry over , and purify via flash chromatography to separate the cis and trans diastereomers.
Experimental Workflow for the Synthesis of Cα-Tetrasubstituted Tetrahydrofuran Amino Acids.
Synthesis of Furanoid Sugar Amino Acids (SAAs)
Carbohydrates offer a chiral pool of highly functionalized oxolane rings. Furanoid SAAs are synthesized by converting the primary hydroxyl group of a sugar into a carboxylic acid and substituting another hydroxyl with an amine .
Step-by-Step Protocol:
Protection: Treat D-ribose or D-xylose with acetone and a catalytic acid to form the 1,2-O-isopropylidene acetal. Causality: This locks the furanose (oxolane) conformation and directs the stereochemistry of the subsequent azide displacement.
Oxidation: Oxidize the primary alcohol at C5 to a carboxylic acid using TEMPO/BAIB or Jones reagent.
Amination: Activate the C3 hydroxyl group as a triflate, then displace it with sodium azide (
) with inversion of stereochemistry.
Reduction & Fmoc Protection: Reduce the azide to an amine via palladium-catalyzed hydrogenation (
, Pd/C) and immediately protect it with Fmoc-OSu in the presence of . The resulting building block is ready for Solid Phase Peptide Synthesis (SPPS).
Conformational Directives and Logical Relationships
The integration of oxolane building blocks into a peptide sequence fundamentally alters its folding trajectory. Furanoid SAAs and THF amino acids act as robust turn mimetics. For instance, replacing the
-Phe-Pro dipeptide in Gramicidin S with a tailored THF amino acid preserves the critical -turn required for antimicrobial activity while significantly reducing hemolytic toxicity.
Logical Relationship of Oxolane Scaffold Properties to Therapeutic Efficacy.
Data Presentation: Comparative Scaffold Analysis
To quantify the advantages of oxolane-based peptidomimetics against traditional amino acids, the following table summarizes the physicochemical and biological properties of various scaffolds.
Scaffold Type
Conformational Bias
H-Bond Acceptor Potential
Proteolytic Stability
Example Therapeutic Application
Linear Amino Acid
Random Coil (High Entropy)
Low (Backbone Carbonyls only)
Poor ( min in serum)
Endogenous signaling peptides
Pyrrolidine (Proline)
Polyproline Helix / -turn
None (No ring heteroatom)
Moderate
ACE Inhibitors (e.g., Captopril)
Oxolane (THF / SAA)
-turn / -turn
High (Ring Oxygen)
Excellent ( hours)
Neurotensin Mimetics
Bis-Tetrahydrofuran
Highly restricted rigid core
Very High (Dual Oxygen)
Excellent
Advanced Antivirals (Darunavir)
Therapeutic Applications & Case Studies
HIV Protease Inhibitors:
The most prominent success of oxolane scaffolds is in the treatment of HIV. The bis-tetrahydrofuran (bis-THF) ligand in Darunavir forms critical hydrogen bonds with the backbone NH of Asp-29 and Asp-30 in the S2 subsite of the HIV protease. This interaction is so fundamental that structural modifications replacing the oxolane oxygen with a methylene group result in a drastic loss of antiviral activity—dropping from picomolar to micromolar
values .
Neurotensin Mimetics:
Tetrahydrofuran amino acids have been utilized to replace the
residue in the active neurotensin fragment NT(8-13). This substitution yielded compounds with substantial NTS2 binding affinity and up to 1000-fold selectivity over NTS1, demonstrating the scaffold's ability to fine-tune receptor subtype selectivity through precise spatial orientation of pharmacophores .
Combinatorial Library Scaffolds:
Furanose sugar amino acids have been employed as core scaffolds for combinatorial libraries. By utilizing the orthogonal functional groups (hydroxyl, amine, carboxylic acid) on the oxolane ring, researchers have generated diverse libraries of ethers, ureas, and amides with high structural confidence, accelerating hit-to-lead optimization in early-stage drug discovery .
Conclusion
Oxolane-based peptidomimetic building blocks represent a masterclass in rational drug design. By combining the conformational rigidity required to overcome entropic binding penalties with the unique hydrogen-bonding capacity of the cyclic ether, these scaffolds transform fragile peptides into robust, high-affinity therapeutics. As synthetic methodologies continue to improve, the integration of C
-tetrasubstituted THF amino acids and furanoid SAAs will undoubtedly expand the boundaries of peptidomimetic drug discovery.
References
Ghosh, A. K., et al. "Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors." Mini-Reviews in Medicinal Chemistry.[Link]
Held, C., et al. "NTS2-selective neurotensin mimetics with tetrahydrofuran amino acids." Peptides. [Link]
Edwards, A. A., et al. "Tetrahydrofuran-Based Amino Acids as Library Scaffolds." Journal of Combinatorial Chemistry.[Link]
Lin, C., et al. "Synthesis of new Cα-tetrasubstituted α-amino acids." Beilstein Journal of Organic Chemistry.[Link]
Chakraborty, T. K., et al. "Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids." Journal of the American Chemical Society.[Link]
Protocols & Analytical Methods
Method
Precision Amide Coupling of 2-Aminomethyltetrahydrofuran: A Technical Guide
Abstract & Strategic Overview 2-Aminomethyltetrahydrofuran (2-AMTHF), also known as tetrahydrofurfurylamine, is a versatile building block in medicinal chemistry, often used to modulate lipophilicity (LogP) and introduce...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Overview
2-Aminomethyltetrahydrofuran (2-AMTHF), also known as tetrahydrofurfurylamine, is a versatile building block in medicinal chemistry, often used to modulate lipophilicity (LogP) and introduce hydrogen-bond acceptor motifs without adding aromaticity. However, its application is frequently complicated by two factors:
Physicochemical Ambiguity: It is often supplied as a hygroscopic hydrochloride salt, leading to stoichiometry errors.
Workup Difficulties: The tetrahydrofuran ring imparts significant polarity. Amide products derived from small or polar carboxylic acids often exhibit "borderline" water solubility, leading to product loss during standard aqueous extractions.
This guide moves beyond generic amide coupling procedures to provide a substrate-specific protocol. We prioritize T3P (Propylphosphonic anhydride) as the superior reagent for this specific amine due to its water-soluble byproducts, while retaining HATU for high-throughput discovery contexts.
Note: 2-MeTHF is actually an excellent solvent for coupling 2-AMTHF, but they are distinct chemical entities.
Pre-Reaction Decision Matrix
Before weighing reagents, select the protocol based on your carboxylic acid partner and scale.
Figure 1: Decision matrix for selecting the optimal coupling strategy.
Method A: High-Throughput Discovery (HATU)
Best for: Milligram-scale library synthesis, valuable acids, and ensuring reaction completion regardless of cost.
The Logic
HATU is the "sledgehammer" of coupling. It activates the acid rapidly into an OAt-ester. For 2-AMTHF, we use a specific order of addition to prevent the amine salt from sequestering the base before activation occurs.
Method B: Scalable & Green (T3P - Propylphosphonic Anhydride)
Best for: >1g scale, polar products, and avoiding column chromatography.
The Logic
T3P (supplied as 50% w/w in EtOAc or DMF) generates water-soluble phosphorus byproducts.[7] This is the ideal method for 2-AMTHF because if the resulting amide is somewhat polar, you can wash away the coupling agent without aggressive extraction that might pull your product into the aqueous layer.
Reagents & Stoichiometry
Component
Equivalents
Role
Notes
Carboxylic Acid
1.0
Limiting Reagent
2-AMTHF (HCl Salt)
1.1
Amine
T3P (50% in EtOAc)
1.5 - 2.0
Coupling Agent
Note: Density is ~1.07 g/mL. Calculate by mass, not just volume.
Pyridine or DIPEA
3.0 - 4.0
Base
Pyridine often gives higher yields with T3P but requires acid wash to remove.
EtOAc or 2-MeTHF
[0.2 - 0.5 M]
Solvent
Green solvents preferred.
Step-by-Step Protocol
Slurry: Charge the reactor/flask with Carboxylic Acid (1.0 eq), 2-AMTHF HCl salt (1.1 eq), and solvent (EtOAc or 2-MeTHF).
Base Addition: Add the Base (3.0–4.0 eq) in one portion. The mixture may warm slightly.
Checkpoint: Ensure the amine salt has broken up/dissolved.
The "T3P Advantage": The byproduct (propylphosphonic acid) is in the water.
Wash organic layer with 0.5 M HCl (to remove excess amine/pyridine).
Wash with Sat. NaHCO₃ (to remove unreacted acid).
Concentrate. Often yields pure product without chromatography.
Mechanism of Action (Base-Mediated Activation)
Understanding the activation pathway helps troubleshoot "stalled" reactions.
Figure 2: Mechanistic pathway highlighting the dual role of the base: activating the acid and freeing the amine salt.
Troubleshooting & Expert Insights
The "Water-Soluble Product" Trap
Because the THF ring contains an oxygen atom, it can accept hydrogen bonds. If your carboxylic acid is also polar (e.g., contains hydroxyls or pyridines), the resulting amide may have LogP < 1.
Symptom: Low recovery after aqueous workup.
Solution:
Saturate the aqueous layer with NaCl (salting out).
Extract with DCM:IPA (3:1) instead of EtOAc.
Use 2-MeTHF as the extraction solvent (it extracts polar compounds better than EtOAc but separates from water better than THF).
Hygroscopicity of the Salt
2-AMTHF HCl is hygroscopic. If the bottle has been open for months, it has absorbed water.
Impact: You are weighing water, not reactant. You will undercharge the amine.
Fix: Dry the salt in a vacuum oven at 40°C overnight before critical experiments, or arbitrarily use 1.5 equivalents to compensate.
Volatility of the Free Base
If you choose to free-base the salt before the reaction (e.g., using carbonate resin):
Warning: The boiling point of the free amine is ~153°C. While not highly volatile, do not leave it under high vacuum on a rotovap for extended periods, or you will lose stoichiometry.
References
T3P Reagent Overview: Bannwart, L., et al. "Metal-Free Amidation of Acids with Formamides and T3P®."[8] Synthesis, 2016, 48, 2069-2078.[8]
HATU Mechanism: Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[9] Journal of the American Chemical Society, 1993, 115, 4397.
Application Note: A Comprehensive Guide to Determining the Solubility of Tetrahydrofurfuryl Glycinamide in Organic Solvents for Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and successful formulation. Tetrahydro...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and successful formulation. Tetrahydrofurfuryl glycinamide, a molecule combining a "green" solvent moiety with an amino acid amide, presents unique physicochemical characteristics. This document provides a comprehensive guide for researchers to systematically determine the solubility of tetrahydrofurfuryl glycinamide in a range of pharmaceutically relevant organic solvents. It outlines the theoretical underpinnings of solubility, presents a strategic approach to solvent selection, and offers detailed, step-by-step protocols for both equilibrium and kinetic solubility measurements. The methodologies described herein are designed to generate reliable and reproducible data essential for formulation development, process chemistry, and regulatory submissions.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug molecule from synthesis to a final medicinal product is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of failure. Solvents are indispensable throughout the pharmaceutical manufacturing process, from serving as a reaction medium during API synthesis to their use in purification, crystallization, and the final formulation of the drug product.[1] The solubility profile of an API like tetrahydrofurfuryl glycinamide dictates its dissolution rate, which in turn significantly influences its absorption and overall bioavailability.
Tetrahydrofurfuryl glycinamide incorporates two key structural features: the tetrahydrofurfuryl group, derived from tetrahydrofurfuryl alcohol (THFA), a biodegradable and water-miscible solvent[2][3], and a glycinamide backbone, the simplest amino acid amide. This combination suggests a molecule with a nuanced polarity and the potential for extensive hydrogen bonding. A thorough understanding of its solubility in various organic solvents is therefore paramount for:
Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization to optimize yield and purity.[4]
Formulation Development: Identifying suitable solvent systems for creating stable and effective dosage forms, such as injectables or topical formulations.
Regulatory Compliance: Adhering to strict guidelines on residual solvent levels, such as those outlined by the International Council for Harmonisation (ICH) Q3C guidelines.[5]
This guide provides the necessary theoretical background and practical protocols to empower researchers to conduct a thorough and accurate assessment of the solubility of tetrahydrofurfuryl glycinamide.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is the maximum concentration of the solid that can be dissolved in the liquid at a specific temperature and pressure to form a saturated solution. This equilibrium is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute (tetrahydrofurfuryl glycinamide) and the solvent.
Key factors influencing the solubility of tetrahydrofurfuryl glycinamide include:
Polarity: The molecule possesses both polar (amide, ether, and potentially a terminal hydroxyl group) and non-polar (the furan ring's carbon backbone) regions. Its overall polarity will determine its affinity for different types of solvents.
Hydrogen Bonding: The amide group and the oxygen atom in the tetrahydrofuran ring can act as hydrogen bond acceptors, while the amide N-H can act as a hydrogen bond donor. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective at solvating this molecule.
Crystal Lattice Energy: The energy required to break the intermolecular forces holding the tetrahydrofurfuryl glycinamide molecules together in their solid crystalline state. A higher crystal lattice energy will generally lead to lower solubility.
A strategic selection of solvents with varying polarities and hydrogen bonding capabilities is essential for comprehensively mapping the solubility profile of this compound.
Strategic Selection of Organic Solvents
The choice of solvents for solubility screening should be systematic and aligned with their use and acceptability in the pharmaceutical industry.[5][6] Solvents are often categorized into classes based on their toxicity and environmental impact.[5] A recommended approach for screening the solubility of tetrahydrofurfuryl glycinamide is to select a representative panel from different classes.
Table 1: Recommended Panel of Organic Solvents for Solubility Screening
Solvent Class (ICH)
Solvent
Rationale for Inclusion
Class 3 (Low Toxicity)
Ethanol
Polar protic solvent, widely used in formulations.
Isopropanol (IPA)
Another common polar protic solvent with slightly lower polarity than ethanol.
Acetone
A polar aprotic solvent with good solvating power.[7]
Ethyl Acetate
A moderately polar solvent often used in extractions and chromatography.
Tetrahydrofuran (THF)
A polar aprotic ether, structurally related to the tetrahydrofurfuryl moiety.[8]
Heptane/Hexane
Non-polar solvents to determine solubility in hydrocarbons.
Class 2 (Limited Use)
Methanol
A highly polar protic solvent, useful for understanding the limits of solubility.
Acetonitrile
A polar aprotic solvent common in analytical and process chemistry.
Dichloromethane (DCM)
A non-polar aprotic solvent with good solvating power for a wide range of compounds.
Toluene
An aromatic, non-polar solvent.
This selection provides a broad spectrum of polarities and solvent types, enabling the construction of a comprehensive solubility profile for tetrahydrofurfuryl glycinamide.
Experimental Protocols
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold-standard for determining equilibrium solubility and is recommended by regulatory bodies like the World Health Organization.[9][10] It involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached.
Materials and Equipment:
Tetrahydrofurfuryl glycinamide (crystalline solid, characterized for purity and polymorphic form)
Selected organic solvents (analytical grade or higher)
Glass vials with screw caps (e.g., 4 mL or 8 mL)
Analytical balance
Orbital shaker or rotator with temperature control
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
Volumetric flasks and pipettes
Validated analytical method for quantification (e.g., HPLC-UV, UPLC-MS)
Step-by-Step Procedure:
Preparation: Add an excess amount of solid tetrahydrofurfuryl glycinamide to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time to reach equilibrium. It is recommended to establish the time to equilibrium by taking measurements at various time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.[9]
Sample Collection and Preparation: Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe.
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.
Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical instrument.
Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of tetrahydrofurfuryl glycinamide.
Calculation: Calculate the solubility in units of mg/mL or mol/L, taking into account the dilution factor. The experiment should be performed in triplicate for each solvent.
Caption: Workflow for Equilibrium Solubility Determination.
Protocol for Kinetic Solubility Screening (High-Throughput Method)
For early-stage drug discovery, a higher throughput method may be desired to rank compounds or screen a wider range of solvents. Kinetic solubility assays are faster but may not represent true equilibrium.[11] Nephelometry, which measures light scattering from precipitated particles, is a common technique.[11]
Step-by-Step Procedure:
Stock Solution Preparation: Prepare a concentrated stock solution of tetrahydrofurfuryl glycinamide in a highly solubilizing solvent like dimethyl sulfoxide (DMSO).
Assay Plate Preparation: In a microplate (e.g., 96- or 384-well), add the various organic solvents to be tested.
Compound Addition: Add a small volume of the DMSO stock solution to the wells containing the test solvents. This rapid addition of a non-solvent environment induces precipitation.
Incubation and Measurement: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature. Measure the amount of precipitate using a microplate nephelometer.[11]
Data Analysis: The amount of scattered light is inversely proportional to the solubility. The results are often reported as a kinetic solubility value, which is the concentration at which precipitation is first observed.
The results from the equilibrium solubility studies should be compiled into a clear and concise table. This allows for easy comparison of the solubility of tetrahydrofurfuryl glycinamide across the different organic solvents.
Table 2: Example Data Summary for Equilibrium Solubility
Solvent
Solvent Class (ICH)
Mean Solubility (mg/mL) ± SD
Qualitative Solubility
Ethanol
3
[Experimental Value]
[e.g., Freely Soluble]
Acetone
3
[Experimental Value]
[e.g., Soluble]
Ethyl Acetate
3
[Experimental Value]
[e.g., Sparingly Soluble]
Dichloromethane
2
[Experimental Value]
[e.g., Slightly Soluble]
Heptane
3
[Experimental Value]
[e.g., Very Slightly Soluble]
Interpretation:
The data should be analyzed to identify trends. For instance, higher solubility in polar protic solvents like ethanol would suggest that hydrogen bonding plays a significant role in the dissolution process. Conversely, low solubility in non-polar solvents like heptane would confirm the predominantly polar nature of the molecule. This information is crucial for selecting appropriate solvent systems for subsequent stages of drug development.
Conclusion
Determining the solubility of tetrahydrofurfuryl glycinamide in organic solvents is a foundational step in its development as a potential pharmaceutical agent. The protocols detailed in this application note provide a robust framework for generating high-quality, reliable solubility data. By employing the gold-standard shake-flask method and adhering to good experimental practices, researchers can build a comprehensive solubility profile. This knowledge is essential for guiding rational decisions in process chemistry, formulation design, and ultimately, for accelerating the transition of a promising molecule from the laboratory to the clinic.
References
Organic Syntheses. ASYMMETRIC SYNTHESIS OF α-AMINO ACIDS BY THE ALKYLATION OF...[Link]
Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing. [Link]
Crystal Growth & Design. (2025, August 16). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. [Link]
ResearchGate. α-and β-N-furanoribosyl amide: Synthesis and purification. [Link]
ResearchGate. (2024, December 2). Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures. [Link]
MDPI. (2024, April 9). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. [Link]
Australian Department of Health. (2023, September 25). Tetrahydrofurfuryl acrylate and tetrahydrofurfuryl methacrylate - Draft evaluation statement. [Link]
Solubility of Things. Tetrahydrofurfuryl alcohol. [Link]
World Health Organization (WHO). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]
amofor. (2023, December 21). Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation. [Link]
PubMed. (2006, August 18). [Study on synthesis and purification of calcium 5-formyltetrahydrofolate]. [Link]
FooDB. (2010, April 8). Showing Compound Tetrahydrofurfuryl cinnamate (FDB015043). [Link]
PMC. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. [Link]
CrystEngComm (RSC Publishing). (2025, February 3). Solubility of polymorphic glycine in mixed solutions with molecular dynamics simulation and thermodynamic analysis. [Link]
American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]
Kowa Chemicals USA. Tetrahydrofurfuryl Acrylate(THFA). [Link]
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
MDPI. (2021, May 24). Solubility Temperature Dependence of Bio-Based Levulinic Acid, Furfural, and Hydroxymethylfurfural in Water, Nonpolar, Polar Aprotic and Protic Solvents. [Link]
Global Pharma Tek. (2024, August 2). Understanding Pharmaceutical Solvents: Trends and Future Growth. [Link]
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]
Application Note: Oxolane-Glycinamide Scaffolds in Drug Discovery
Target Audience: Researchers, scientists, and drug development professionals Discipline: Medicinal Chemistry, Enzymology, and Structural Biology Executive Summary & Structural Significance The oxolane-glycinamide scaffol...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals
Discipline: Medicinal Chemistry, Enzymology, and Structural Biology
Executive Summary & Structural Significance
The oxolane-glycinamide scaffold—a structural motif comprising a tetrahydrofuran (oxolane) ring covalently linked to a glycinamide moiety—serves a dual, highly impactful role in modern drug discovery. In nature, this scaffold is the core of Glycinamide Ribonucleotide (GAR) , a critical intermediate in the de novo purine biosynthesis pathway[1]. Synthetically, the oxolane ring acts as a conformationally restricted bioisostere in peptidomimetics and glycomimetics , offering enhanced proteolytic stability and precise spatial orientation for receptor binding[2].
As a Senior Application Scientist, I have structured this guide to bridge the biochemical targeting of this scaffold (via enzyme inhibition) with its synthetic applications in receptor pharmacology. By understanding the causality behind the scaffold's stereochemistry and conformational rigidity, researchers can better design targeted oncology therapeutics, antimicrobials, and CNS modulators.
Mechanistic Insights: Why the Oxolane-Glycinamide Motif?
In rapidly dividing cancer cells and microbial pathogens, the de novo purine biosynthesis pathway is heavily upregulated. The oxolane-glycinamide scaffold is formed by Glycinamide Ribonucleotide Synthetase (GARS) and subsequently formylated by GAR Transformylase (GART)[3].
Causality in Stereochemistry: GART exhibits absolute stereospecificity. Only the
-anomer of the oxolane ring (-GAR) is recognized by the enzyme's active site. The -anomer is entirely inactive[1]. Therefore, synthetic analogues designed to competitively inhibit GART must strictly mimic the -oxolane spatial arrangement to effectively block formyl transfer and deplete intracellular purine pools, inducing apoptosis in malignant cells[4].
In neuropharmacology, small peptides like Pro-Leu-Glycinamide (PLG) modulate dopamine receptors but suffer from rapid enzymatic degradation and high conformational flexibility.
Causality in Structural Design: By replacing native peptide backbones with an oxolane ring, chemists create a rigid "spacer" that forces the glycinamide group into a specific secondary structure (e.g., a ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
-turn)[2]. This oxolane-glycinamide restriction prevents protease cleavage while locking the pharmacophore into the ideal geometry to act as a positive allosteric modulator at Dopamine D2 receptors.
Role of the oxolane-glycinamide (GAR) intermediate in de novo purine biosynthesis.
Quantitative Data Summary
The following table summarizes the pharmacological parameters of natural and synthetic oxolane-glycinamide derivatives used in assay development and therapeutic screening.
Purpose: To evaluate the IC50 of novel oxolane-glycinamide analogues against human GART.
Scientific Rationale: The natural cofactor, 10-formyl-tetrahydrofolate, is highly unstable and prone to rapid oxidation, leading to severe baseline drift. This protocol utilizes 10-formyl-5,8-dideazafolate (fDDF) , a chemically stable analogue. The reaction is monitored by the conversion of fDDF to 5,8-dideazafolate, which yields a distinct absorbance increase at 295 nm (
Enzyme: Recombinant human GART (25 nM final concentration).
Step-by-Step Methodology:
Reagent Preparation: Prepare the Assay Buffer and equilibrate to 20 ± 1 °C. Crucial: Do not use
/-GAR racemic mixtures if precise kinetic profiling is required, as the -anomer can cause unpredictable crowding effects.
Inhibitor Pre-incubation: In a UV-transparent 96-well microplate, add 180 µL of Assay Buffer containing the test inhibitor (varying concentrations) and 25 nM GART. Incubate for 10 minutes at 20 °C to allow equilibrium binding.
Reaction Initiation: Add 10 µL of 20 mM
-GAR and 10 µL of 20 mM fDDF to initiate the formyl transfer.
Kinetic Readout: Immediately transfer the plate to a spectrophotometer. Monitor the linear increase in absorbance at 295 nm for 5 minutes.
Self-Validation Controls:
Negative Control: Buffer + Substrates (No enzyme) to establish the non-enzymatic baseline drift.
Positive Control: Lometrexol (a known GART inhibitor) to validate assay sensitivity.
High-throughput spectrophotometric workflow for GART inhibitor screening.
Protocol 2: Receptor Modulation Assay for Oxolane-Glycinamide Peptidomimetics
Purpose: To determine the allosteric modulation of Dopamine D2 receptors by synthetic oxolane-glycinamide foldamers.
Scientific Rationale: Because oxolane-glycinamides act as positive allosteric modulators rather than direct orthosteric agonists, their efficacy is measured by their ability to enhance the binding of a known tritiated agonist (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
-NPA).
Step-by-Step Methodology:
Membrane Preparation: Homogenize CHO cells stably expressing human D2 receptors in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4 °C. Resuspend the pellet in binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
Ligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM
-N-propylapomorphine (-NPA), and varying concentrations of the oxolane-glycinamide peptidomimetic (e.g., 1 pM to 1 µM).
Equilibration: Incubate the mixture at 25 °C for 60 minutes to reach steady-state binding.
Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold washing buffer.
Quantification: Dry the filters, add scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter. An active oxolane-glycinamide modulator will show a statistically significant increase (e.g., >10%) in maximal
-NPA binding compared to the vehicle control.
References
A compendium of cyclic sugar amino acids and their carbocyclic and heterocyclic nitrogen analogues
ResearchGate
URL:[Link]
Acid-Catalyzed Ring Opening of Furan in Aqueous Solution
ResearchGate
URL:[Link]
Human Glycinamide Ribonucleotide Transformylase: Active Site Mutants as Mechanistic Probes
National Institutes of Health (PMC)
URL:[Link]
Stereoselective Synthesis of β-Glycinamide Ribonucleotide
Semantic Scholar (MDPI Molecules)
URL:[Link]
Resolving diastereomeric oxolane (tetrahydrofuran) acetamides is a dual-challenge in NMR spectroscopy. You are fighting two distinct phenomena simultaneously:
Structural Isomerism: The subtle chemical shift differences between diastereomers (e.g., cis vs. trans substituents on the oxolane ring).[1]
Conformational Isomerism: The restricted rotation of the amide bond, which creates rotamers that broaden peaks or double signals, often mimicking a diastereomeric mixture.[2]
This guide provides a self-validating workflow to deconvolute these signals, moving from non-invasive solvent engineering to advanced spectral editing.[1]
Module 1: The "First Line of Defense" – Solvent Engineering
Q: My peaks are overlapping in Chloroform-d (
). Should I just move to DMSO?
A: Not necessarily. While DMSO-d6 breaks up aggregation, the most powerful tool for amides is Benzene-d6 (
) due to the Aromatic Solvent-Induced Shift (ASIS) effect.[1]
The Mechanism:
Benzene is anisotropic.[1][3] It forms a transient solvation complex with the amide bond. The benzene ring tends to align effectively perpendicular to the partial positive charge of the amide nitrogen and parallel to the carbonyl dipole. This creates a shielding cone that dramatically shifts protons
and to the amide group.
Because diastereomers have different spatial arrangements around the amide, the benzene ring solvates them differently, often inducing a separation (
) of 0.1–0.5 ppm for protons that were previously overlapping in .[1]
Solvent Selection Matrix:
Solvent
Primary Utility
Mechanism
Recommendation
Chloroform-d ()
Standard solubility
Isotropic (mostly)
Baseline only.[1] Often fails for tight diastereomers.[1]
Benzene-d6 ()
Resolution of Amides
ASIS (Anisotropy)
High Priority. Best for separating amide diastereomers.[1]
DMSO-d6
H-bond disruption
Polarity/H-bonding
Use if peaks are broad due to aggregation, not rotation.[1]
Module 2: Rotamers vs. Diastereomers (Variable Temperature)
Q: I see doubled peaks. Do I have a mixture of diastereomers or just amide rotamers?
A: You cannot distinguish them by integration alone (both integrate 1:1 or unequal ratios).[1] You must use Variable Temperature (VT) NMR .[1]
The Logic:
Rotamers: Interconvert via bond rotation.[1][2] Heating the sample increases the rotation rate (
).[1] As exceeds the frequency difference (), the peaks will coalesce into a single average signal.[1]
Diastereomers: Are chemically distinct species.[1] Heating will not cause coalescence.[1] The peaks may drift (due to temperature-dependent solvation), but they will remain distinct.[1]
Protocol: VT-NMR Validation
Solvent: Use DMSO-d6 or Tetrachloroethane-d2 (high boiling points).[1] Avoid
Q: I have resolved the peaks. How do I assign cis vs. trans on the oxolane ring?
A: J-coupling analysis in oxolanes is notoriously unreliable due to ring puckering (envelope conformations) which averages dihedral angles.[1] You must rely on NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY .[1]
The "2,5-Rule" for Oxolanes:
For 2,5-disubstituted oxolanes (common in nucleoside analogs):
Cis-isomer: Protons on C2 and C5 are on the same face.[1] You will see a strong NOE correlation between H2 and H5.[1]
Trans-isomer: Protons are on opposite faces.[1] The H2–H5 distance is too large (>5 Å); no NOE (or very weak) is observed.[1]
Critical Setup:
Mixing Time (
): Set to 600–800 ms for small molecules (MW < 500) to allow magnetization transfer.
ROESY: If the molecule is mid-sized (MW 500–1200) and NOE signals are zero (zero-crossing region), switch to ROESY (mixing time 200–300 ms).[1]
Module 4: The "Nuclear Option" – Shift Reagents
Q: My diastereomers are still overlapping in Benzene-d6 and VT didn't help. What now?
A: Use Chiral Solvating Agents (CSAs) or Lanthanide Shift Reagents (LSRs) .[1][4][5]
Recommendation:
Use Pirkle’s Alcohol (TFPE) or Eu(fod)3 .[1]
Mechanism: The reagent binds to the amide carbonyl oxygen.[1] Because the reagent itself is chiral (or bulky), it creates a distinct magnetic environment for each diastereomer.[1]
Eu(fod)3: Paramagnetic.[1][5][6] Induces massive downfield shifts (up to 10 ppm).[1] It spreads the entire spectrum, pulling overlapping multiplets apart.
Repeat: Add increments (0.2, 0.3, up to 0.5 eq) until peaks are resolved.
Warning: Paramagnetic broadening will occur. Do not exceed 1.0 equivalent.
Workflow Visualization
Diagram 1: The Troubleshooting Decision Tree
This flowchart guides you through the logical steps of resolving your spectral issues.
Caption: Logical workflow for distinguishing rotamers from diastereomers and assigning stereochemistry.
Diagram 2: NOE Logic for Oxolanes
Visualizing the spatial relationships in 2,5-disubstituted tetrahydrofurans.
Caption: The "2,5-Rule": Cis-protons share a face and show NOE; Trans-protons are distant and silent.[1]
References
Hu, D. X., Grice, P., & Ley, S. V. (2012).[1][7] Rotamers or Diastereomers? An Overlooked NMR Solution. The Journal of Organic Chemistry, 77(11), 5198–5202.[1] [Link]
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[1] (Chapter 9: Stereochemistry and NOE). [Link]
Wenzel, T. J. (2007).[1] Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.[1] (Focus on Chiral Solvating Agents). [Link][1]
Laszlo, P. (1967).[1][8] Solvent Effects and Nuclear Magnetic Resonance.[1][4][7][8][9][10][11][12][13][14] Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 231–402.[1] (The foundational text on ASIS/Benzene effects). [Link]
Babij, N. R., et al. (2016).[1] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.[1] [Link][1]
A Comparative Guide to Identifying Impurities in Commercial 2-amino-N-[(oxolan-2-yl)methyl]acetamide
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug development. This guide provides an in-depth te...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective drug development. This guide provides an in-depth technical comparison of analytical methodologies for the identification and quantification of impurities in commercial batches of 2-amino-N-[(oxolan-2-yl)methyl]acetamide. We will move beyond rote procedural descriptions to explore the underlying scientific rationale for method selection and experimental design, empowering you to build a robust and self-validating impurity control strategy.
The Criticality of Impurity Profiling for 2-amino-N-[(oxolan-2-yl)methyl]acetamide
2-amino-N-[(oxolan-2-yl)methyl]acetamide is a key chemical entity with a structure that suggests its potential role as a building block in medicinal chemistry. As with any API, the presence of impurities, even at trace levels, can significantly impact its safety, efficacy, and stability. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the reporting, identification, and toxicological qualification of impurities in new drug substances.[1][2][3] This necessitates the development of highly sensitive and specific analytical methods to detect and characterize these unwanted components.
Understanding the Impurity Landscape: A Synthesis-Based Approach
A logical first step in any impurity investigation is to understand the potential sources of these impurities. Based on common synthetic routes for analogous 2-aminoacetamide derivatives, a likely pathway to 2-amino-N-[(oxolan-2-yl)methyl]acetamide involves the N-alkylation of 2-aminoacetamide with a suitable derivative of tetrahydrofuran, or more plausibly, the reaction of (oxolan-2-yl)methanamine with a 2-haloacetamide, such as 2-chloroacetamide.[1]
This probable synthesis allows us to anticipate several classes of potential impurities:
Process-Related Impurities:
Starting Materials: Unreacted (oxolan-2-yl)methanamine and 2-chloroacetamide.
Intermediates: Incomplete reaction products or intermediates from alternative synthesis pathways.
By-products: Molecules formed through side reactions, such as the dialkylation of the primary amine.
Degradation Products: Impurities that form during storage or under stress conditions (e.g., hydrolysis, oxidation, photolysis).
Residual Solvents: Organic volatile impurities remaining from the synthesis and purification processes.
A comprehensive analytical strategy must be capable of separating, detecting, and quantifying this diverse range of potential impurities.
A Multi-faceted Analytical Approach: Orthogonal Methods for Comprehensive Profiling
No single analytical technique is sufficient to address all potential impurities. A robust impurity profiling strategy relies on the use of orthogonal methods—techniques that separate compounds based on different chemical and physical principles—to provide a comprehensive picture of the sample's purity.
Workflow for Impurity Identification and Characterization
Caption: A comprehensive workflow for impurity analysis.
Comparison of Key Analytical Techniques
Technique
Principle
Primary Application
Strengths
Limitations
High-Performance Liquid Chromatography (HPLC) with UV Detection
Differential partitioning between a stationary and mobile phase.
Routine purity testing and quantification of known and unknown impurities.
Limited peak identification capabilities; requires chromophores for detection.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Separation by HPLC followed by mass-to-charge ratio analysis.
Identification of unknown impurities and confirmation of known impurities.
High sensitivity and selectivity, provides molecular weight information, structural information from fragmentation (MS/MS).[4][5]
Quantitative accuracy can be more variable than HPLC-UV; matrix effects can cause ion suppression.
Gas Chromatography-Mass Spectrometry (GC-MS)
Separation of volatile compounds in the gas phase followed by mass analysis.
Analysis of residual solvents and other volatile impurities.
High sensitivity for volatile compounds, excellent separation efficiency.[6]
Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Absorption of radiofrequency energy by atomic nuclei in a magnetic field.
Unambiguous structural elucidation of isolated impurities.
Provides detailed structural information, including connectivity and stereochemistry.[7][8]
Requires relatively pure and concentrated samples; lower sensitivity compared to MS.
Experimental Protocols
Protocol 1: Primary Quantification by Reverse-Phase HPLC-UV
Rationale: This method serves as the primary tool for routine quality control, offering excellent resolution and quantification of the main component and its non-volatile impurities. A C18 column is chosen for its versatility in retaining polar and moderately non-polar compounds. The mobile phase gradient allows for the effective elution of a range of impurities with varying polarities.
Methodology:
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient Program:
Time (min)
%B
0
5
20
50
25
95
30
95
31
5
| 35 | 5 |
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 210 nm.
Injection Volume: 10 µL.
Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of 1 mg/mL.
Protocol 2: Impurity Identification and Confirmation by LC-MS
Rationale: This method is employed to identify any unknown impurities detected by HPLC-UV that are above the identification threshold set by ICH guidelines (typically 0.10% or 1.0% depending on the maximum daily dose).[9] The use of mass spectrometry provides molecular weight data, which is crucial for proposing empirical formulas and identifying unknown structures. The MS-compatible mobile phase (formic acid instead of non-volatile buffers) is essential for this technique.[4]
Methodology:
Instrumentation: LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient Program: (A similar gradient to the HPLC-UV method, adjusted for the different column dimensions and flow rate).
Data Acquisition: Full scan for initial detection, followed by data-dependent MS/MS for fragmentation analysis of significant ions.
Sample Preparation: Dilute the HPLC-UV sample preparation with Mobile Phase A as needed to avoid detector saturation.
Data Interpretation and Reporting
A crucial aspect of this guide is the self-validating nature of the described protocols. The HPLC-UV method provides robust quantification, while the LC-MS method confirms the identity of known impurities and provides the necessary data to elucidate the structures of unknown ones. For any impurity exceeding the qualification threshold, further toxicological studies may be required.[1][10]
All quantitative results should be reported numerically, adhering to the reporting thresholds outlined in ICH Q3A(R2).[1]
Conclusion and Best Practices
A thorough understanding and control of impurities are non-negotiable in the development of safe and effective pharmaceuticals. For commercial 2-amino-N-[(oxolan-2-yl)methyl]acetamide, a multi-pronged analytical approach is essential for comprehensive impurity profiling.
Key Recommendations:
Orthogonal Methods: Employ a combination of HPLC-UV for quantification and LC-MS for identification to ensure a comprehensive analysis.
Synthesis-Informed Approach: Use knowledge of the synthetic process to anticipate potential impurities and develop targeted analytical methods.
Forced Degradation Studies: Conduct forced degradation studies to understand the stability of the molecule and identify potential degradation products that may arise during its shelf life.
Adherence to Regulatory Guidelines: Ensure all impurity reporting, identification, and qualification activities are in strict accordance with ICH guidelines.
By implementing this scientifically-grounded, multi-faceted approach, researchers and drug developers can confidently ensure the quality, safety, and efficacy of 2-amino-N-[(oxolan-2-yl)methyl]acetamide.
References
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
European Patent Office. (1996).
U.S. Food and Drug Administration. (2020). Q3A(R) Impurities in New Drug Substances. [Link]
Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link]
U.S. Food and Drug Administration. (2008). Guidance for Industry: Q3A Impurities in New Drug Substances. [Link]
Eurofins. (n.d.). The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. [Link]
Pharmaceutical Technology. (2017). GC-MS applications in pharmaceutical analysis. [Link]
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
RSSL. (n.d.). Nuclear magnetic resonance spectroscopy (NMR). [Link]